

electronic and magnetic properties of VI_2 monolayers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vanadium iodide (VI_2)

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An In-depth Technical Guide to the Electronic and Magnetic Properties of VI_2 Monolayers

Introduction

The advent of two-dimensional (2D) materials has opened new frontiers in condensed matter physics and materials science. Among these, 2D magnetic materials are of particular interest for their potential applications in next-generation spintronic devices. While much of the initial focus has been on ferromagnetic monolayers like CrI_3 , antiferromagnetic (AFM) 2D materials, such as Vanadium Iodide (VI_2), offer unique advantages, including robustness against external magnetic fields and the potential for ultra-fast spin dynamics. This guide provides a comprehensive overview of the synthesis, electronic structure, and magnetic ordering of VI_2 monolayers, intended for researchers and professionals in the field.

Synthesis and Structural Characterization

The isolation and study of VI_2 in its monolayer form have been achieved through advanced epitaxial growth techniques.

Experimental Protocols

Molecular Beam Epitaxy (MBE): The primary method for synthesizing high-quality single-layer VI_2 is Molecular Beam Epitaxy (MBE).^{[1][2]} The protocol involves the following key steps:

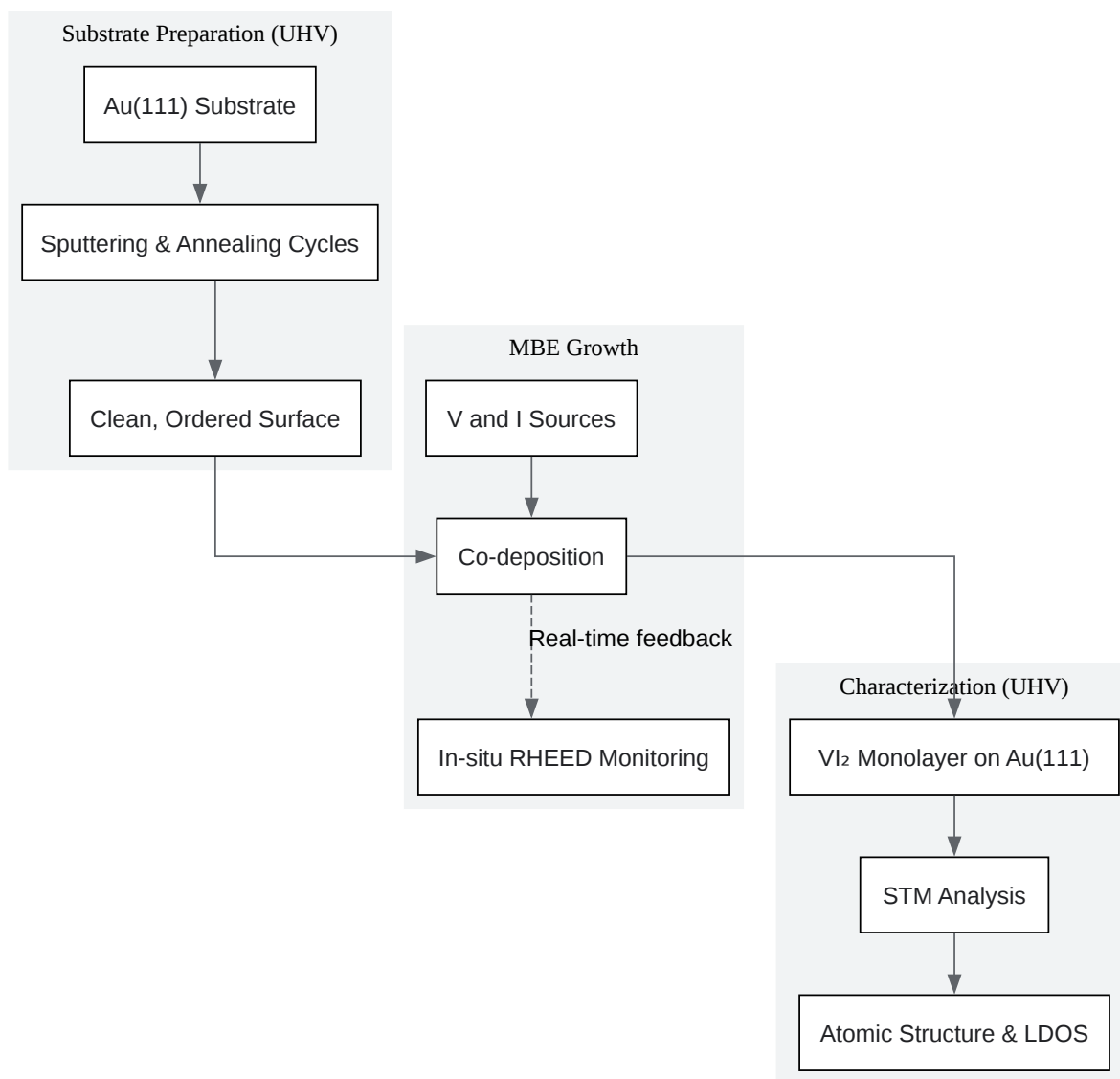
- **Substrate Preparation:** An atomically flat substrate, typically $\text{Au}(111)$, is prepared in an ultra-high vacuum (UHV) chamber by cycles of sputtering and annealing to ensure a clean, well-

ordered surface.

- **Source Materials:** High-purity vanadium (V) and iodine (I) are used as source materials. Vanadium is typically evaporated from an electron-beam evaporator, while iodine is introduced as a vapor from a solid source.
- **Deposition:** The substrate is maintained at a specific temperature while the V and I fluxes are co-deposited onto the surface. The precise control over substrate temperature and flux rates is critical for achieving monolayer growth and minimizing defect formation.
- **In-situ Monitoring:** Techniques like Reflection High-Energy Electron Diffraction (RHEED) can be used to monitor the growth process in real-time, confirming the layer-by-layer growth mode.
- **Post-growth Annealing:** A gentle annealing process may be performed to improve the crystalline quality of the grown VI_2 monolayer.

Scanning Tunneling Microscopy (STM): Following synthesis, STM is employed in the same UHV environment to characterize the atomic structure and local electronic properties of the VI_2 monolayer.^{[1][2]} This technique allows for direct visualization of the atomic lattice, identification of vacancy defects (both V and I), and probing of the local density of states (LDOS).

Experimental Workflow Visualization



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Diagram 1: Experimental workflow for V_{12} monolayer synthesis and characterization.

Electronic and Magnetic Properties

First-principles calculations based on Density Functional Theory (DFT) combined with experimental measurements have elucidated the intrinsic electronic and magnetic nature of monolayer VI_2 .

Electronic Structure

VI_2 in its monolayer form is a semiconductor.^{[1][2]} Experimental and computational studies have revealed a significant electronic band gap. A key factor influencing its electronic properties is the presence of native point defects.

- **Band Gap:** The material exhibits a wide band gap of approximately 2.8 eV, which is crucial for potential applications in optoelectronics and as the semiconducting component in spintronic devices.^{[1][2]}
- **Defect States:** Inevitable during the growth process, both vanadium and iodine vacancy defects introduce additional electronic states within this band gap.^{[1][2]} These defect states can play a significant role in carrier transport and magnetic properties.

Magnetic Ordering

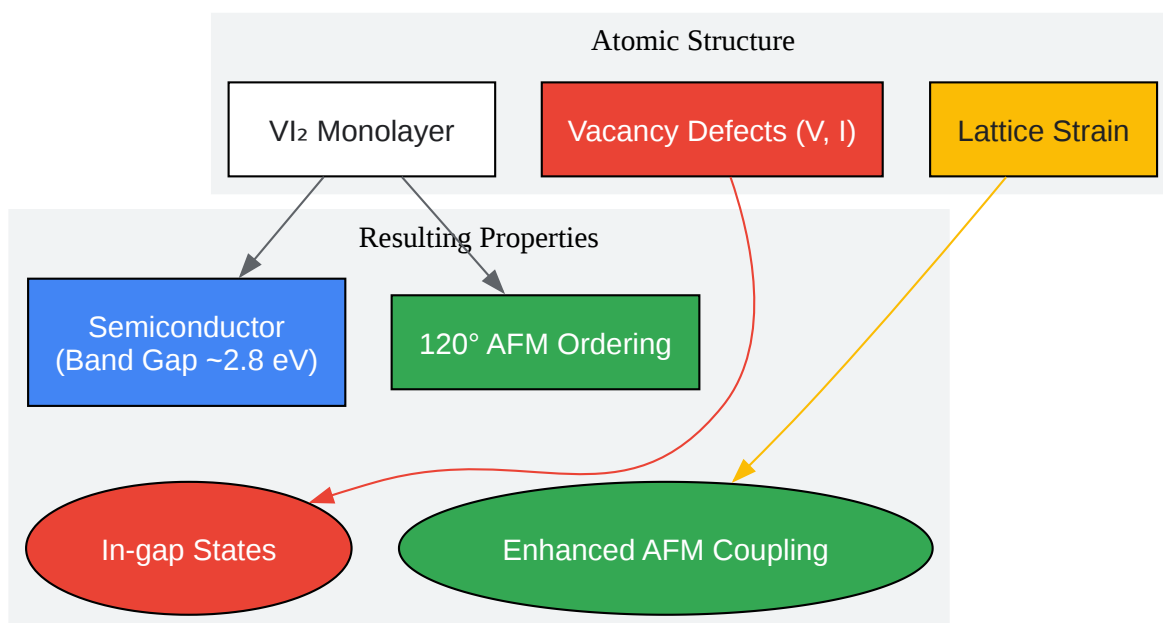
Unlike many of its transition metal halide counterparts, monolayer VI_2 does not possess a net magnetic moment in its ground state.

- **Antiferromagnetism (AFM):** The ground state is characterized by a 120° non-collinear antiferromagnetic spin ordering.^{[1][2]} This specific arrangement of spins on the vanadium atoms results in a zero net magnetization.
- **Strain Effects:** The AFM coupling in the VI_2 monolayer is highly sensitive to lattice strain. Applying a compressive strain (a slight decrease in the lattice constant) has been shown to significantly enhance the strength of the antiferromagnetic coupling.^{[1][2]}

Data Summary

Property	Value / Type	Method of Determination	Reference
Electronic Type	Semiconductor	STM, DFT	[1][2]
Band Gap	~2.8 eV	STM, DFT	[1][2]
Magnetic Ground State	120° Antiferromagnetic (AFM)	DFT	[1][2]
Net Magnetic Moment	0	DFT	[1][2]
Effect of Defects	In-gap states from V and I vacancies	STM, DFT	[1][2]
Effect of Strain	Compressive strain enhances AFM coupling	DFT	[1][2]

Conceptual Relationships



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Diagram 2: Relationship between structure and properties in VI_2 monolayers.

Computational Protocols

Density Functional Theory (DFT): First-principles calculations are indispensable for predicting and understanding the properties of VI_2 monolayers. A typical computational workflow is as follows:

- **Structural Model:** A 2D periodic slab model is constructed for the VI_2 monolayer. A vacuum space of at least 15-20 Å is added in the direction perpendicular to the monolayer plane to prevent spurious interactions between periodic images.[3]
- **DFT Code:** Calculations are performed using plane-wave basis set codes such as the Vienna Ab initio Simulation Package (VASP).[4]
- **Exchange-Correlation Functional:** The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is commonly used.[5]
- **Electron-Ion Interaction:** Projector Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between core and valence electrons.[4]
- **Corrections:**
 - **Van der Waals (vdW) Correction:** For calculations involving interactions with a substrate or in multilayer systems, a vdW correction (e.g., DFT-D2/D3) is included.[3]
 - **Spin-Orbit Coupling (SOC):** Due to the presence of the heavy iodine atom, SOC is included in calculations of magnetic properties, particularly for determining magnetic anisotropy.[3]
 - **Hubbard U:** To better account for strong electron correlation effects in the vanadium 3d orbitals, a Hubbard U correction (DFT+U) may be applied.
- **Convergence Criteria:** The geometry is fully relaxed until the forces on each atom are typically less than 0.01 eV/Å, and the total energy is converged to within 10^{-5} eV.[3] A

suitable plane-wave cutoff energy (e.g., 500 eV) and a dense k-point mesh are used to ensure calculation accuracy.[3]

Conclusion

Monolayer VI_2 emerges as a compelling material within the landscape of 2D magnets. It is a wide-bandgap semiconductor with a non-collinear 120° antiferromagnetic ground state.[1][2] This absence of net magnetization, coupled with its semiconducting nature, makes it a promising platform for developing antiferromagnetic spintronic devices where information can be stored or transported via the spin orientation without generating stray magnetic fields. The sensitivity of its magnetic coupling to strain further suggests possibilities for mechanically tunable spintronic components.[1][2] Further research into controlling defect formation and interfacing VI_2 with other 2D materials will be crucial for harnessing its full potential.

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References

- 1. Epitaxial growth and electronic properties of an antiferromagnetic semiconducting VI_2 monolayer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. A DFT study of the structural and electronic properties of single and double acceptor dopants in MX_2 monolayers [arxiv.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- To cite this document: BenchChem. [electronic and magnetic properties of VI_2 monolayers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096223#electronic-and-magnetic-properties-of-vi2-monolayers]

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